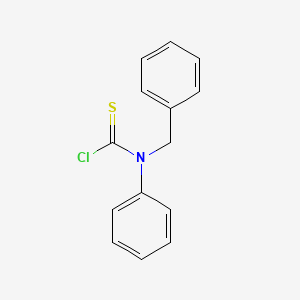

N-Benzyl-N-phenyl-thiocarbamoyl chloride

Description

Contextualization within the Thiocarbamoyl Chloride Class

Thiocarbamoyl chlorides are a class of organosulfur compounds characterized by the general functional group R₂NC(S)Cl. wikipedia.org In this structure, two organic substituents (R) are attached to a nitrogen atom, which is itself bonded to a thiocarbonyl group (C=S) that also bears a chlorine atom. These compounds are analogous to the more common carbamoyl (B1232498) chlorides (R₂NC(O)Cl). wikipedia.orgwikipedia.org

N-Benzyl-N-phenyl-thiocarbamoyl chloride is a disubstituted derivative within this class, where the nitrogen atom is asymmetrically substituted with one benzyl (B1604629) group and one phenyl group. Thiocarbamoyl chlorides are generally recognized as electrophilic reagents, effectively acting as a source of the R₂NC(S)⁺ cation for synthetic purposes. wikipedia.org Their reactivity makes them key building blocks for introducing the thiocarbamoyl moiety into various molecular frameworks.

Significance as a Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The electrophilicity of the thiocarbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

A principal application is in the synthesis of thiocarbamates, which are compounds with significant commercial use, particularly as herbicides. wikipedia.org The reaction of a thiocarbamoyl chloride with an alcohol results in the formation of an O-thiocarbamate. wikipedia.org Similarly, reactions with thiols produce S-thiocarbamates, and reactions with amines yield thioureas. This reactivity allows for the construction of diverse molecular structures. For instance, related thiocarbamoyl chlorides are used to produce herbicides such as Cycloate and Vernolate. wikipedia.org

Furthermore, the products of these reactions, specifically O-aryl thiocarbamates, are important precursors in the Newman-Kwart rearrangement. This thermal reaction converts O-thiocarbamates into isomeric S-thiocarbamates, providing a critical pathway for the synthesis of thiophenols from phenols. wikipedia.orgwikipedia.org The versatility of thiocarbamoyl chlorides also extends to their use in synthesizing various sulfur-containing heterocyclic compounds.

Historical Development of Related Chemical Entities

The development and study of thiocarbamoyl chlorides and their precursors are linked to the broader history of organosulfur chemistry. Early synthetic methods for preparing these compounds included the reaction of an appropriate amine hydrochloride with thiophosgene (B130339). orgsyn.org An alternative route involved the chlorination of a corresponding tetra-substituted thiuram disulfide. wikipedia.orgorgsyn.org For example, diethylthiocarbamyl chloride can be synthesized by passing chlorine through molten tetraethylthiuram disulfide. orgsyn.org

The synthesis of the broader class of thiocarbamates, for which thiocarbamoyl chlorides are precursors, received significant attention with discoveries like the Riemschneider thiocarbamate synthesis in 1951, which converted thiocyanates into thiocarbamates. wikipedia.org While not a direct synthesis of thiocarbamoyl chlorides, it highlighted the growing interest in this class of sulfur-containing compounds. More contemporary methods continue to be developed for the synthesis of thiocarbamoyl halides, reflecting their ongoing importance. Recent approaches include the synthesis of thiocarbamoyl fluorides and isothiocyanates from secondary and primary amines, respectively, using reagents like trifluoromethanesulfonyl chloride in the presence of triphenylphosphine (B44618) and sodium iodide. organic-chemistry.orgacs.org This ongoing refinement of synthetic routes underscores the sustained utility of these reagents in modern organic chemistry for agrochemical and other applications. organic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbamoyl chloride |

| Thiophosgene |

| Diethylthiocarbamyl chloride |

| Tetraethylthiuram disulfide |

| Cycloate |

| Vernolate |

| Thiophenol |

| Trifluoromethanesulfonyl chloride |

| Triphenylphosphine |

| Sodium iodide |

Properties

IUPAC Name |

N-benzyl-N-phenylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNS/c15-14(17)16(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKINTRVAPMEUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373467 | |

| Record name | Benzyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24053-61-0 | |

| Record name | Benzyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24053-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl N Phenyl Thiocarbamoyl Chloride

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the thiocarbamoyl chloride functional group in a single key step from readily available precursors. These routes are often preferred for their atom economy and straightforward nature.

Amination-Based Routes

Amination-based routes for the synthesis of thiocarbamoyl chlorides typically involve the reaction of a secondary amine with a suitable thiocarbonylating agent. In the case of N-Benzyl-N-phenyl-thiocarbamoyl chloride, the key starting material is N-benzylaniline.

The reaction of N-benzylaniline with a thiocarbonylating agent introduces the thiocarbonyl group, which is subsequently chlorinated. While various reagents can be employed for this transformation, the specific application to this compound is a subject of ongoing research to identify the most efficient and selective methods. The general principle involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the thiocarbonylating agent.

Reactions Involving Thiophosgene (B130339) and Related Reagents

A primary and historically significant method for the direct synthesis of thiocarbamoyl chlorides is the reaction of a secondary amine with thiophosgene (CSCl₂). nih.gov Thiophosgene, a highly reactive and toxic liquid, serves as a direct source of the thiocarbonyl chloride moiety. nih.gov

The synthesis of this compound via this route involves the reaction of N-benzylaniline with thiophosgene. The reaction proceeds through the nucleophilic attack of the nitrogen atom of N-benzylaniline on the electrophilic carbon atom of thiophosgene, leading to the displacement of a chloride ion and the formation of the desired product along with hydrogen chloride as a byproduct.

Reaction Scheme: C₆H₅CH₂NH(C₆H₅) + CSCl₂ → C₆H₅CH₂N(C₆H₅)C(S)Cl + HCl

Due to the hazardous nature of thiophosgene, alternative and less toxic reagents are continuously being explored. One such alternative involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of triphenylphosphine (B44618) and sodium iodide to synthesize thiocarbamyl fluorides from secondary amines, which can be analogous to the synthesis of thiocarbamoyl chlorides. organic-chemistry.orgorganic-chemistry.org

Indirect Synthetic Pathways

Indirect synthetic pathways involve the formation of a precursor compound that is subsequently converted to this compound. These multi-step approaches can offer advantages in terms of avoiding hazardous reagents or allowing for greater molecular diversity.

Formation from Precursor Compounds

A common indirect route involves the synthesis of N-benzyl-N-phenyl-thiourea as a stable intermediate, which is then chlorinated to yield the target compound. The thiourea (B124793) precursor can be synthesized through the reaction of benzylamine (B48309) with phenyl isothiocyanate.

Once the N-benzyl-N-phenyl-thiourea is obtained, it can be chlorinated using various reagents. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation. The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thiourea on the thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride to yield this compound.

Reaction Scheme: C₆H₅CH₂NHCSNH(C₆H₅) + SOCl₂ → C₆H₅CH₂N(C₆H₅)C(S)Cl + SO₂ + HCl

Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used, although they are less common for this specific transformation due to potential side reactions.

Derivatization from Related Thiocarbamoyl Compounds

This compound can potentially be synthesized through the derivatization of other thiocarbamoyl compounds. This could involve trans-thiocarbamoylation reactions or modifications of the substituents on a pre-existing thiocarbamoyl chloride core. However, this approach is less commonly reported in the literature for the specific synthesis of this compound.

Optimization of Reaction Conditions for Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. These parameters include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For the direct synthesis involving thiophosgene, the reaction is typically carried out in an inert organic solvent such as dichloromethane (B109758) or toluene (B28343) at controlled temperatures to manage the exothermic nature of the reaction and minimize side product formation. The use of a base may be necessary to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

In the indirect method involving the chlorination of N-benzyl-N-phenyl-thiourea, the reaction conditions need to be carefully controlled to prevent over-chlorination or degradation of the product. The temperature is a critical factor, with lower temperatures often favored to enhance selectivity. The choice of solvent is also important, with non-polar aprotic solvents being generally preferred.

The table below summarizes hypothetical reaction conditions based on general knowledge of similar syntheses, as specific detailed research findings for this compound are not extensively published.

| Parameter | Direct Synthesis (Thiophosgene Route) | Indirect Synthesis (Thiourea Chlorination) |

| Starting Materials | N-Benzylaniline, Thiophosgene | N-Benzyl-N-phenyl-thiourea, Thionyl Chloride |

| Solvent | Dichloromethane, Toluene | Dichloromethane, Chloroform (B151607) |

| Temperature | 0 - 25 °C | 0 - 50 °C |

| Catalyst/Base | Triethylamine (B128534) (optional) | Pyridine (B92270) (optional) |

| Reaction Time | 1 - 4 hours | 2 - 6 hours |

| Yield | Moderate to High | Good to High |

Table 1: Hypothetical Optimized Reaction Conditions for the Synthesis of this compound

Further research and detailed experimental studies are required to establish the most effective and scalable synthetic protocols for this compound.

Solvent Effects

The choice of solvent is a critical factor in the synthesis of thiocarbamoyl chlorides, as it can influence reaction rate, yield, and the ease of product isolation. The reaction requires an anhydrous environment because the starting material, thiophosgene, and the product, this compound, are sensitive to water. orgsyn.org

Inert, non-polar, or weakly polar aprotic solvents are generally preferred to prevent side reactions. Solvents such as chloroform, dichloromethane, and carbon tetrachloride are commonly employed. orgsyn.orgrsc.orgbloomtechz.com These solvents are effective at dissolving the reactants while remaining unreactive under the reaction conditions. For instance, in a related synthesis, a biphasic system of chloroform and water was used to react thiophosgene, with the product being extracted into the organic phase. rsc.org In other preparations of similar thiocarbamyl chlorides, solvents like benzene (B151609) and carbon tetrachloride have been successfully used. orgsyn.org The use of an inert solvent helps to dissolve the resulting thiocarbamoyl chloride, which can facilitate the mechanical separation of byproducts like sulfur if alternative synthesis routes are used. orgsyn.org For some related reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) have been found to be optimal, though care must be taken as DMF can react with reagents like thionyl chloride to form a Vilsmeier reagent. organic-chemistry.orgresearchgate.net

The following table summarizes various solvents used in the synthesis of thiocarbamoyl chlorides and related compounds, providing insight into suitable solvent systems for this compound.

| Solvent System | Compound Type | Rationale/Observation | Citation |

| Chloroform / Water | Thiophosgene derivative | Biphasic system, product extracted into organic layer. | rsc.org |

| Carbon Tetrachloride | Dimethylthiocarbamyl chloride | Inert medium for chlorination of thiuram disulfide. | orgsyn.org |

| Benzene | Diisopropylthiocarbamyl chloride | Inert reaction medium. | orgsyn.org |

| Dichloromethane or Benzene | Dimethylcarbamoyl chloride | Anhydrous solvent for reaction with phosgene (B1210022) or thionyl chloride. | bloomtechz.com |

| 1,2-Dichloroethane (DCE) | Imidazopyridines-thiocarbamates | Screened against other solvents (DMSO, DMF, Toluene), gave the highest yield (26%). | researchgate.net |

Temperature and Pressure Parameters

Temperature control is crucial for the safe and efficient synthesis of thiocarbamoyl chlorides. The reaction between a secondary amine like N-benzylaniline and thiophosgene is exothermic. orgsyn.org Therefore, the reaction is typically conducted at low to moderate temperatures, ranging from 0 °C to ambient room temperature, to control the reaction rate and prevent the formation of undesirable by-products. google.comrsc.org Maintaining a low temperature, often with an ice bath, is standard practice, especially during the addition of the highly reactive thiophosgene.

For some analogous preparations, the reaction temperature is initially held between 70–75 °C and then lowered to 50–55 °C for the remainder of the process. orgsyn.org However, elevated temperatures can lead to product decomposition. For diethylthiocarbamyl chloride, decomposition becomes significant if the pot temperature exceeds 140 °C, and vigorous decomposition can occur between 160–190 °C, particularly when sulfur is present as a byproduct. orgsyn.org

Pressure is not a primary variable during the reaction itself, which is typically carried out at atmospheric pressure. However, reduced pressure is critical during the purification step. This compound, like many thiocarbamoyl chlorides, is thermally sensitive. orgsyn.org Therefore, purification is best achieved by vacuum distillation to remove lower-boiling impurities and unreacted starting materials without causing thermal decomposition of the product. orgsyn.org For example, diethylthiocarbamyl chloride is distilled at 80–85 °C under a reduced pressure of 1 mm Hg. orgsyn.org

Catalysis in Thiocarbamoyl Chloride Formation

The direct reaction of a secondary amine with thiophosgene to form a thiocarbamoyl chloride is generally a facile process that does not require a catalyst. The electrophilic carbon of thiophosgene readily reacts with the nucleophilic secondary amine.

However, the reaction produces hydrogen chloride (HCl) as a byproduct. google.com This HCl can react with the starting N-benzylaniline to form the corresponding hydrochloride salt, rendering it unreactive towards thiophosgene. google.com To prevent this, a base is often added to the reaction mixture to act as an HCl scavenger. This can be an excess of the N-benzylaniline substrate itself or, more commonly, a non-nucleophilic tertiary amine such as triethylamine or pyridine.

While the primary synthesis is uncatalyzed, it is worth noting that catalytic systems are employed for transformations of related compounds. For instance, Lewis acids are known to catalyze the conversion of secondary carbamoyl (B1232498) chlorides into isocyanates. google.com Furthermore, novel methods for synthesizing thiocarbamoyl fluorides (a related halide) from secondary amines have been developed using a system of trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide. organic-chemistry.orgacs.org Transition-metal catalyzed reactions are also a growing field for the transformation of carbamoyl chlorides into more complex molecules, but these are for subsequent reactions, not the initial formation from an amine. rsc.org

Scale-Up Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to multigram quantities in a laboratory setting requires careful consideration of several factors to ensure safety, efficiency, and product consistency. catsci.com

Thermal Management: The exothermic nature of the amine-thiophosgene reaction is a primary concern. orgsyn.org As the reaction scale increases, the surface-area-to-volume ratio of the reaction vessel decreases, which significantly reduces the efficiency of heat dissipation. catsci.com This can lead to a rapid increase in the internal reaction temperature, potentially causing a "runaway reaction" with a loss of control. stanford.eduillinois.edu To mitigate this, controlled, slow addition of thiophosgene, efficient stirring, and a robust external cooling system are essential. For larger scales, reaction calorimetry should be performed to understand the heat flow of the process. catsci.com

Reagent Handling and Stoichiometry: Thiophosgene is a highly toxic and corrosive liquid, and handling larger quantities increases risk. The entire process must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. When scaling up, it is crucial to maintain the molar ratios of reactants. Any changes should first be tested on a small scale. stanford.eduillinois.edu

Mixing: Efficient mixing becomes more challenging in larger flasks. Inadequate stirring can lead to localized "hot spots" where the reaction rate is dangerously high, and can also result in lower yields due to inefficient reactant contact. A powerful overhead mechanical stirrer is preferable to a magnetic stir bar for larger volumes.

Incremental Scaling: It is unsafe to jump from a small-scale experiment to a large one. A prudent approach is to increase the reaction size iteratively, by a factor of no more than three to ten times the previous run. catsci.comstanford.edu Each increase in scale should be treated as a new experiment and monitored closely. illinois.edu

Work-up and Purification: Handling larger volumes of liquids during the work-up phase increases the risk of spills and makes extractions more cumbersome. stanford.edu The purification of the thermally sensitive product by vacuum distillation also presents challenges at scale. Bumping and decomposition can be more severe in larger distillation flasks. Ensuring a stable vacuum and carefully controlling the temperature of the heating mantle are critical for a successful large-scale distillation. orgsyn.org

Reactivity and Mechanistic Investigations of N Benzyl N Phenyl Thiocarbamoyl Chloride

Nucleophilic Substitution Reactions

The electrophilic nature of the carbonyl carbon in N-Benzyl-N-phenyl-thiocarbamoyl chloride makes it susceptible to attack by various nucleophiles. The outcomes of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, which can steer the mechanism towards different pathways.

SN1 and SN2 Pathways at the Carbonyl Carbon

The substitution at the thiocarbonyl carbon of this compound can conceptually proceed through either a unimolecular (SN1-like) or a bimolecular (SN2-like) mechanism. The SN1 pathway would involve the rate-determining formation of a resonance-stabilized carbamoyl (B1232498) cation, which would then be rapidly attacked by a nucleophile. In contrast, the SN2 pathway would involve a concerted process where the nucleophile attacks the carbonyl carbon as the chloride leaving group departs.

Studies on analogous N,N-disubstituted carbamoyl chlorides have shown that the mechanism can be influenced by the substituents on the nitrogen atom and the solvent. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is suggested to proceed via an SN1 pathway, evidenced by its faster reaction rate compared to the N,N-dimethylcarbamoyl chloride, which is attributed to the greater steric hindrance favoring cation formation. mdpi.com However, reactions of N,N-dialkylcarbamoyl chlorides with strong nucleophiles like amines often exhibit second-order kinetics, indicative of a bimolecular mechanism. mdpi.com

For this compound, the electronic effects of the benzyl (B1604629) and phenyl groups, as well as the sulfur atom, play a crucial role. The sulfur atom, being less electronegative than oxygen, may provide better stabilization for an adjacent positive charge, potentially favoring an SN1-like pathway in polar, ionizing solvents. Conversely, the steric bulk of the N-benzyl and N-phenyl groups might hinder the backside attack required for a classic SN2 mechanism.

Solvolytic Reactions and Kinetic Studies

Solvolysis reactions, where the solvent acts as the nucleophile, are instrumental in probing the mechanistic details of substitution reactions. The rate of solvolysis of thiocarbamoyl chlorides is sensitive to both the ionizing power and the nucleophilicity of the solvent.

The extended Grunwald-Winstein equation is a powerful tool for dissecting the contributions of solvent nucleophilicity and ionizing power to the solvolysis rate. The equation is given by:

log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. The parameter l represents the sensitivity of the solvolysis to the solvent nucleophilicity (NT), and m represents the sensitivity to the solvent ionizing power (YCl).

While specific Grunwald-Winstein analysis for this compound is not extensively documented, studies on analogous compounds like N,N-dimethylthiocarbamoyl chloride provide valuable insights. The solvolysis of N,N-dimethylthiocarbamoyl chloride shows lower l and m values compared to its oxygen analogue, N,N-dimethylcarbamoyl chloride. researchgate.net This suggests that the transition state for the solvolysis of the thio-derivative is less dependent on both solvent nucleophilicity and ionizing power, which can be interpreted as the formation of a more stable carbocation leading to an earlier transition state. researchgate.net It is plausible that this compound would exhibit a similar trend.

Table 1: Comparison of Grunwald-Winstein Parameters for Related Carbamoyl Chlorides

| Compound | l | m | Proposed Mechanism |

| N,N-Dimethylcarbamoyl chloride | High | High | SN1-like |

| N,N-Dimethylthiocarbamoyl chloride | Low | Low | SN1 with early transition state |

| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | SN2 |

Data adapted from studies on analogous compounds for comparative purposes. researchgate.netrsc.org

The kinetic solvent isotope effect (KSIE), determined by comparing the reaction rates in a protic solvent and its deuterated counterpart (e.g., kH₂O/kD₂O or kMeOH/kMeOD), can provide further mechanistic details. For solvolysis reactions, a KSIE value close to unity is often indicative of an SN1 mechanism, where the solvent is not heavily involved in the rate-determining step. A larger KSIE value (typically > 1.5) suggests a bimolecular process where the solvent acts as a nucleophile in the transition state, often involving general base catalysis by a second solvent molecule.

For the solvolysis of sulfonyl chlorides, which can be considered analogous to carbamoyl chlorides, KSIE values in the range of 1.46 to 1.76 have been reported, supporting an SN2 mechanism. nih.gov In the context of this compound, a detailed KSIE study would be invaluable in distinguishing between a purely dissociative SN1 pathway and a nucleophilically assisted SN2 or addition-elimination mechanism.

Aminolysis Reactions

The reaction of this compound with amines (aminolysis) is a fundamental process for the formation of thiourea (B124793) derivatives. Studies on the aminolysis of structurally related aryl N-benzyl thiocarbamates with benzylamines in acetonitrile (B52724) have shown that these reactions typically follow second-order kinetics, being first order in both the amine and the substrate. iaea.orgresearchgate.net

The mechanism is often proposed to be a concerted process, rather than a stepwise addition-elimination pathway involving a stable tetrahedral intermediate. iaea.orgresearchgate.net This is supported by the negative values of the cross-interaction constant (ρXZ) in Hammett plots, which indicates that the reaction proceeds through a single transition state. iaea.orgresearchgate.net

Furthermore, the observation of normal kinetic isotope effects (kH/kD ≈ 1.3–1.5) when using deuterated benzylamine (B48309) nucleophiles suggests a hydrogen-bonded, four-centered transition state. iaea.org The activation parameters, specifically a low enthalpy of activation (ΔH‡) and a large negative entropy of activation (ΔS‡), are also consistent with a highly ordered, concerted transition state. iaea.orgnih.gov

Table 2: Kinetic Data for the Aminolysis of Phenyl N-Benzyl Thiocarbamate with Benzylamines in Acetonitrile at 50.0 °C

| Nucleophile (Benzylamine) | k₂ (x 10³ M⁻¹s⁻¹) | kH/kD |

| p-Methoxybenzylamine | 12.6 | 1.45 |

| p-Methylbenzylamine | 8.91 | 1.42 |

| Benzylamine | 5.62 | 1.39 |

| p-Chlorobenzylamine | 3.16 | 1.35 |

Data from a study on a closely related system to illustrate general trends. iaea.org

Rearrangement Reactions

Beyond substitution reactions, this compound and its derivatives can potentially undergo rearrangement reactions. A key rearrangement for thiocarbamates is the Newman-Kwart rearrangement. However, this reaction typically involves the migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate. organic-chemistry.orgwikipedia.org

While this compound itself does not possess the O-aryl thiocarbamate structure required for a classical Newman-Kwart rearrangement, its derivatives could be designed to undergo analogous transformations. For instance, a benzylic variant of the Newman-Kwart rearrangement has been reported for O-benzyl thiocarbamates, which rearrange to S-benzyl thiocarbamates upon heating. kiku.dk This rearrangement is believed to proceed via a tight ion pair intermediate, with the reaction rate being enhanced by electron-donating substituents on the aromatic ring of the benzyl group that stabilize the benzylic carbocation. kiku.dk The reaction follows first-order kinetics. kiku.dk

Given the presence of the N-benzyl group in this compound, it is conceivable that under certain conditions, particularly after conversion to a suitable derivative, a rearrangement involving the benzyl group could be induced. However, specific studies on such rearrangements starting from this compound are not widely reported.

Newman–Kwart Rearrangement Analogues and Scope

While the classical Newman–Kwart rearrangement involves the thermal intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, a mechanistically related rearrangement can occur with benzylic analogues. kiku.dk In this variant, a benzyl group migrates from an oxygen atom to the sulfur atom of a thiocarbamate, a process referred to as a benzylic Newman-Kwart rearrangement. This OBn → SBn migration transforms an O-benzyl thiocarbamate into the thermodynamically more stable S-benzyl thiocarbamate. kiku.dk

The starting materials for such rearrangements, O-benzyl thiocarbamates, can be synthesized by the reaction of a benzyl alcohol with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base like sodium hydride. kiku.dk The subsequent thermal rearrangement to the S-benzyl thiocarbamate proceeds through a mechanism that differs from the aromatic concerted process of the classical Newman-Kwart rearrangement. For benzylic systems, the reaction is proposed to proceed via a tight ion pair intermediate, formed by the dissociation of the benzylic C-O bond. kiku.dk The stability of the resulting benzylic carbocation plays a crucial role in the reaction rate.

Research on substituted O-benzyl N,N-dimethylthiocarbamates has shown that electron-donating groups on the aromatic ring of the benzyl group accelerate the rearrangement by stabilizing the carbocation intermediate. kiku.dk Conversely, electron-withdrawing groups slow down the reaction. For instance, the rearrangement of an O-(4-methoxybenzyl) N,N-dimethylthiocarbamate proceeds significantly faster than that of an O-(4-nitrobenzyl) analogue. kiku.dk The reaction typically requires high temperatures, often in the range of 150-200 °C, and is generally a first-order reaction. kiku.dk

| Substituent on Benzyl Group | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| 4-Methoxy | 150 | <10 h | 85 |

| 4-Methyl | 200 | 24 h | 88 |

| Unsubstituted | 200 | 24 h | 81 |

| 4-Chloro | 200 | 48 h | 75 |

| 4-Nitro | 200 | 72 h | ~50% conversion |

Although direct studies on the rearrangement of an O-aryl N-benzyl-N-phenylthiocarbamate were not found, the principles from these benzylic analogues suggest that a similar rearrangement would be plausible, leading to an S-aryl N-benzyl-N-phenylthiocarbamate.

Intramolecular Cyclization Pathways

This compound possesses the structural elements required for intramolecular cyclization reactions, although specific examples in the literature are scarce. The electrophilic thiocarbamoyl chloride moiety can act as the electrophile in an intramolecular Friedel-Crafts-type reaction, targeting the electron-rich aromatic rings of the benzyl or phenyl substituents.

Theoretically, under the influence of a Lewis acid catalyst, the thiocarbamoyl chloride could be activated, generating a reactive acylium-like species. This electrophile could then attack an ortho position of the N-phenyl ring, leading, after loss of HCl, to a thio-analogue of a phenanthridone. Alternatively, cyclization could occur onto the phenyl ring of the benzyl group, which would lead to the formation of a seven-membered heterocyclic ring system. The feasibility of these pathways would depend on the reaction conditions and the relative activation of the two aromatic rings. Studies on related N-aryl amides have demonstrated the viability of intramolecular cyclizations to form heterocyclic structures like oxindoles. rsc.org Similarly, intramolecular cyclizations of N-benzoylthiocarbamoyl-acetals can be catalyzed by either acid or base, leading to various heterocyclic products depending on the conditions. nih.gov

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents is expected to follow the general patterns observed for other N,N-disubstituted carbamoyl and thiocarbamoyl chlorides. These reactions provide a route to thioamides and, in some cases, ketones.

With strong, highly reactive organometallic reagents like Grignard reagents (RMgX), the primary reaction is the substitution of the chloride to form a tertiary thioamide. The reaction of N,N-dialkylcarbamoyl chlorides with alkyl or aryl Grignard reagents, often in the presence of a nickel catalyst, has been shown to produce tertiary amides in good yields. lookchem.com A similar reaction with a thiocarbamoyl chloride would be expected to yield the corresponding thioamide.

Less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), are known to react with acid chlorides to produce ketones, stopping at that stage due to their lower reactivity towards the ketone product. chemistrysteps.com By analogy, the reaction of this compound with an organocuprate would be expected to yield a thioketone initially, which may be unstable, or potentially a ketone if the thiocarbonyl group is also transformed under the reaction conditions. The Corey-Posner/Whitesides-House reaction, which involves the coupling of organocuprates with organohalides, showcases the utility of these reagents in forming C-C bonds. chemistrysteps.com

| Organometallic Reagent | Expected Product Type | Catalyst/Conditions (from analogues) | Reference (Analogous Reaction) |

|---|---|---|---|

| Grignard Reagent (e.g., Ethylmagnesium bromide) | Tertiary Thioamide | NiCl₂(dppe), THF | lookchem.com |

| Organocuprate (e.g., Lithium diphenylcuprate) | Ketone/Thioamide | Ether, low temperature | chemistrysteps.com |

| Organolithium (e.g., n-Butyllithium) | Tertiary Thioamide | THF, low temperature | lookchem.com |

Oxidative and Reductive Transformations

The thiocarbamoyl chloride functional group can undergo both oxidative and reductive transformations, leading to a variety of products.

Oxidative Transformations: Oxidation of the sulfur atom in this compound can lead to several potential products. While specific studies on this compound are limited, related carbamoyl chlorides can be activated under photochemical conditions to generate carbamoyl radicals. nih.gov This suggests that this compound could serve as a precursor to the corresponding N-benzyl-N-phenyl-thiocarbamoyl radical under similar conditions, which could then participate in various radical reactions. The oxidation of related sulfur compounds, such as sulfoximines, can proceed via S-N bond cleavage upon photolysis to generate nitrene intermediates. d-nb.info

Reductive Transformations: The reduction of thiocarbamoyl chlorides is expected to be similar to that of their more common oxygen analogues, acyl chlorides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing acid chlorides to primary alcohols. chemistrysteps.com The reduction of this compound with LiAlH₄ would likely proceed through a thioaldehyde intermediate, which would be further reduced. The expected final product would be N-benzyl-N-phenylmethanethiol, though cleavage of the C-N or C-S bonds under the harsh reductive conditions is also possible, potentially leading to N-benzyl-N-phenylamine.

Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can also reduce acid chlorides, often to the alcohol, though sometimes the reaction can be stopped at the aldehyde stage under carefully controlled conditions. mdma.chyoutube.com For this compound, reduction with NaBH₄ would likely be less vigorous than with LiAlH₄, but the formation of the corresponding thiol or amine is still anticipated.

Acid-Catalyzed and Base-Catalyzed Reactions

This compound readily reacts with nucleophiles, and these reactions can be influenced by the presence of acids or bases.

Acid-Catalyzed Reactions: The most common acid-catalyzed reaction is hydrolysis. Mechanistic studies on the solvolysis of N,N-disubstituted carbamoyl chlorides in aqueous solvents have shown that the reaction typically proceeds through a dissociative, Sₙ1-like mechanism. nih.gov The rate-determining step is the ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. This is supported by the observation of a solvent kinetic isotope effect (kH₂O/kD₂O) of around 1.2-1.3, which is much lower than the values typically seen for reactions involving general-base catalysis by water. nih.gov For this compound, acid-catalyzed hydrolysis would therefore proceed via the formation of the [Bn(Ph)N=C=S]⁺ cation, which is then rapidly captured by water to ultimately yield N-benzyl-N-phenylamine, carbon oxysulfide, and HCl.

Base-Catalyzed Reactions: In the presence of a base, nucleophilic substitution on the thiocarbamoyl chloride is generally accelerated. The base can act by deprotonating a protic nucleophile, increasing its nucleophilicity. For example, the reaction with amines (aminolysis) to form thioureas is a common transformation. chemistrysteps.com Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic tertiary amine like pyridine (B92270) or triethylamine (B128534) can be used as the base. youtube.com The reaction proceeds via a standard nucleophilic acyl substitution mechanism, involving the addition of the nucleophile to the thiocarbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group. vanderbilt.edu

| Reaction Type | Catalyst/Conditions | General Product | Mechanistic Pathway (Analogous Systems) | Reference (Analogous System) |

|---|---|---|---|---|

| Hydrolysis | Aqueous Acid | N-benzyl-N-phenylamine + COS + HCl | Sₙ1-like | nih.gov |

| Aminolysis | Amine (e.g., Aniline) in excess or with a tertiary amine base | Substituted Thiourea | Nucleophilic Acyl Substitution | chemistrysteps.comvanderbilt.edu |

| Alcoholysis | Alcohol with a tertiary amine base | Thiocarbamate | Nucleophilic Acyl Substitution | chemistrysteps.com |

Lack of Specific Research Data Precludes Comprehensive Review of this compound Chemistry

The inherent reactivity of the thiocarbamoyl chloride functional group suggests it would serve as a versatile electrophile in a variety of chemical transformations. This reactivity stems from the electron-withdrawing nature of the chlorine atom and the sulfur atom, rendering the carbonyl carbon susceptible to nucleophilic attack. However, without specific documented research, a detailed and scientifically accurate discussion of its derivatization and transformation chemistry remains speculative.

General principles of organic chemistry would predict that this compound could, in theory, undergo the reactions outlined. For instance, reaction with various nucleophiles would be expected to yield a range of N,N-disubstituted thiocarbamoyl derivatives. Similarly, its participation in cycloaddition and condensation reactions, as well as its use as a precursor for heterocyclic systems like thiadiazoles, triazolidines, and thiazoles, is plausible. These transformations are known for other reactive thiocarbonyl compounds.

Despite these theoretical possibilities, the absence of specific studies on this compound prevents a detailed and evidence-based exploration of its chemical behavior. Scientific literature that is currently accessible does not provide the necessary experimental data, reaction conditions, or product characterization for the transformations specified in the requested article outline. Therefore, to maintain scientific accuracy and avoid conjecture, a comprehensive article on the derivatization and transformation chemistry of this compound cannot be generated at this time.

Derivatization and Transformation Chemistry of N Benzyl N Phenyl Thiocarbamoyl Chloride

Reactions Leading to Heterocyclic Systems

Pathways to Other Nitrogen-Sulfur Heterocycles.nih.gov

The reactivity of N-Benzyl-N-phenyl-thiocarbamoyl chloride makes it a suitable precursor for the synthesis of nitrogen-sulfur heterocycles, particularly through pathways analogous to well-established peptide chemistry. One such pathway is a modification of the Edman degradation process. In traditional Edman chemistry, phenyl isothiocyanate is used to derivatize the N-terminal amino acid of a peptide. nih.govresearchgate.net The resulting phenylthiocarbamoyl derivative is then cleaved under acidic conditions to release the N-terminal residue as a phenylthiohydantoin (PTH), which is a nitrogen-sulfur heterocyclic ring system. nih.gov

By substituting phenyl isothiocyanate with this compound, a similar transformation can be initiated. The thiocarbamoyl chloride readily reacts with the free amine of an amino acid or peptide N-terminus to form a stable N-benzyl-N-phenylthiocarbamoyl-peptide. Subsequent treatment with acid is hypothesized to induce an intramolecular cyclization. This reaction involves the nucleophilic attack of the carbonyl oxygen of the first peptide bond onto the thiocarbonyl carbon, leading to the cleavage of the N-terminal amino acid and the formation of a substituted thiohydantoin derivative. This strategy provides a direct route to highly functionalized thiohydantoin heterocycles.

Table 1: Synthesis of Thiohydantoin Heterocycle via Modified Edman-Type Degradation

| Reactant 1 | Reactant 2 (N-terminal Amino Acid) | Intermediate Product | Final Heterocyclic Product |

| This compound | Alanine | N-(N-Benzyl-N-phenylthiocarbamoyl)-Alanine | 3-Benzyl-5-methyl-1-phenyl-2-thioxoimidazolidin-4-one |

| This compound | Glycine | N-(N-Benzyl-N-phenylthiocarbamoyl)-Glycine | 3-Benzyl-1-phenyl-2-thioxoimidazolidin-4-one |

| This compound | Valine | N-(N-Benzyl-N-phenylthiocarbamoyl)-Valine | 3-Benzyl-5-isopropyl-1-phenyl-2-thioxoimidazolidin-4-one |

Incorporation into Polymeric Structures

This compound serves as a key reagent for synthesizing monomers used in the production of polypeptides and related polymers. The process typically involves the reaction of the thiocarbamoyl chloride with an α-amino acid, which protects the N-terminus, creating an N-carbothiophenyl amino acid monomer. These monomers can then be polymerized.

Early research found that heating N-carbothiophenyl α-amino acids at high temperatures (e.g., 120-150 °C) can induce polymerization. nih.gov The proposed mechanism involves the thermal decomposition of the N-phenylthiocarbamate group to form an isocyanate derivative. nih.gov This highly reactive isocyanate then reacts with the C-terminal carboxylic acid of another monomer to produce a mixed anhydride, which subsequently eliminates carbon dioxide to form the amide (peptide) bond, propagating the polymer chain. nih.gov However, this high-temperature method often results in a low degree of polymerization due to the occurrence of side reactions. nih.gov An alternative and more controlled polymerization procedure was subsequently developed to address these limitations. nih.gov

Table 2: Polymerization Methods for N-Carbothiophenyl Amino Acids

| Method | Conditions | Degree of Polymerization | Reference |

| High Temperature | 120-150 °C in solvent (e.g., Dimethyl Sulfoxide) or neat. | Low (e.g., 5-10 units) | nih.gov |

| Alternative Procedure | Developed to mitigate side reactions and improve polymer length. | Higher | nih.gov |

Synthetic Strategies for Peptide Bond Surrogates and Modifications.kiku.dknbinno.com

The thiocarbamate linkage is recognized as a valuable bioisostere of the native amide peptide bond. nih.gov this compound is instrumental in synthetic strategies aimed at incorporating these surrogate structures into peptides, thereby modifying their properties.

Thiocarbamate Ligation: A prominent strategy is thiocarbamate ligation, which functions as a thiol-thioester exchange reaction. nih.gov This method involves the reaction of a peptide fragment containing an N-terminal N-phenylthiocarbamate group with another peptide fragment that has a C-terminal cysteine residue. The reaction proceeds efficiently in water at neutral pH, forming a stable thiocarbamate bond that replaces a conventional peptide bond. nih.gov The N-terminal N-phenylthiocarbamate functionality can be installed using this compound.

Rearrangement Strategies: Another sophisticated approach involves the thermal rearrangement of O-benzyl thiocarbamates to their S-benzyl isomers, a process known as the benzylic Newman–Kwart rearrangement. kiku.dk This reaction can be adapted to peptide chemistry by first reacting this compound with a hydroxy-amino acid (e.g., Serine, Threonine) within a peptide sequence to form an O-acyl thiocarbamate. A thermally induced OBn → SBn migration can then be performed to create a stable S-benzyl thiocarbamate linkage, which acts as a peptide bond surrogate. kiku.dk This rearrangement is tolerant of various functional groups and proceeds in good yields, with reaction rates influenced by electronic substituents on the aromatic ring. kiku.dk

Table 3: Strategies for Peptide Bond Surrogate Synthesis

| Strategy | Key Reagents | Resulting Linkage (Surrogate) | Key Transformation |

| Thiocarbamate Ligation | N-phenylthiocarbamate peptide, Cysteine-containing peptide | Thiocarbamate (-S-CO-N-) | Thiol-thioester exchange |

| Benzylic Newman-Kwart Rearrangement | This compound, Hydroxy-amino acid residue | S-Benzyl Thiocarbamate (-S-C(=O)-N-) | Thermally induced O→S rearrangement |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of N-Benzyl-N-phenyl-thiocarbamoyl chloride, offering precise information about the hydrogen, carbon, and other NMR-active nuclei within the molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides key insights into the arrangement of protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aromatic protons of the benzyl (B1604629) and phenyl rings resonate as a multiplet in the range of δ 7.14–7.38 ppm, integrating to ten protons. A characteristic singlet appears for the benzylic methylene (B1212753) (CH₂) protons at approximately δ 4.63–4.66 ppm, corresponding to the two protons of this group. The absence of coupling between the benzyl CH₂ protons and the aromatic protons is a notable feature, suggesting free rotation around the C-N bond.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.14 - 7.38 | Multiplet | 10H |

| Benzyl CH₂ | 4.63 - 4.66 | Singlet | 2H |

Note: Spectrum recorded in CDCl₃ at 400 MHz.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound in CDCl₃ at 100 MHz, the thiocarbamoyl carbon (C=S) exhibits a characteristic signal in the downfield region, typically between δ 209.1 and 216.4 ppm. The carbons of the two aromatic rings appear as a series of resonances between δ 127.9 and 143.8 ppm. The benzylic methylene (CH₂) carbon is observed at approximately δ 47.2 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Thiocarbamoyl (C=S) | 209.1 - 216.4 |

| Aromatic Carbons | 127.9 - 143.8 |

| Benzyl CH₂ | 47.2 |

Note: Spectrum recorded in CDCl₃ at 100 MHz.

Phosphorus-31 NMR (³¹P NMR)

³¹P NMR spectroscopy is a technique used to analyze compounds containing phosphorus. Since this compound does not possess a phosphorus atom in its molecular structure, ³¹P NMR spectroscopy is not an applicable method for its structural elucidation. This technique is highly specific to phosphorus-containing compounds. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands. A strong band in the region of 1210–1180 cm⁻¹ is indicative of the C=S (thiocarbonyl) stretching vibration. The C-Cl stretch is observed as a medium intensity band in the range of 750–550 cm⁻¹. Aromatic C-H stretching and out-of-plane bending vibrations are also present, with stretching appearing between 3150–3050 cm⁻¹ and bending in the 900–690 cm⁻¹ region. The absence of N-H stretching bands around 3300–3500 cm⁻¹ confirms the N,N-disubstituted nature of the thiocarbamoyl group.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3150 - 3050 | Medium |

| C=S Stretch | 1210 - 1180 | Strong |

| Aromatic C-H Bend | 900 - 690 | Medium |

| C-Cl Stretch | 750 - 550 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. In electron ionization mass spectrometry (EI-MS), this compound exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 261.77. This peak often has a low intensity and shows a characteristic isotopic pattern due to the presence of the chlorine atom.

The fragmentation pattern is highly informative for structural confirmation. The most abundant fragment is typically observed at m/z 226.32, corresponding to the loss of the chlorine atom (M⁺ - Cl). Other significant fragments include the N-benzyl-N-phenylaminium cation at m/z 181.08 (C₆H₅CH₂–N–C₆H₅⁺) and the benzyl cation at m/z 91.05 (C₇H₇⁺). These fragmentation pathways, initiated by the cleavage of the C-Cl bond, are consistent with the structure of thiocarbamoyl chlorides. nih.gov

Interactive Data Table: Major Mass Spectrometric Fragments of this compound

| Fragment Ion | m/z | Relative Abundance |

| [M]⁺ | 261.77 | Low |

| [M - Cl]⁺ | 226.32 | High (often base peak) |

| [C₆H₅CH₂–N–C₆H₅]⁺ | 181.08 | Significant |

| [C₇H₇]⁺ (benzyl) | 91.05 | Significant |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction studies for the specific compound, this compound. While the reactivity and spectroscopic properties of this compound are documented to some extent, its definitive solid-state structure, as determined by X-ray crystallography, does not appear to be publicly available at this time.

The determination of a crystal structure through X-ray diffraction is a pivotal step in unequivocally establishing the three-dimensional arrangement of atoms and molecules within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical and physical properties.

For related classes of compounds, such as other thiocarbamates and carbamoyl (B1232498) chlorides, X-ray crystallography has been instrumental. For instance, studies on N,N-disubstituted O-thiocarbamates have elucidated how molecular geometry and non-covalent interactions govern their packing in the solid state. Similarly, crystal structures of various benzyl and phenyl-containing organic molecules have provided deep insights into their conformational preferences and supramolecular assemblies.

However, without specific crystallographic data for this compound, any detailed discussion of its crystal packing, unit cell parameters, space group, or precise intramolecular geometry remains speculative. The presence of the sulfur atom, the rotatable benzyl and phenyl groups, and the reactive thiocarbamoyl chloride moiety suggests that its solid-state structure would be of significant interest for understanding its reactivity and physical behavior.

Should X-ray crystallographic data for this compound become available, a detailed analysis would typically include the following:

Crystal Data and Structure Refinement Table: This table would summarize key crystallographic parameters.

Selected Bond Lengths and Angles Table: This would provide precise measurements of the molecular geometry, particularly around the thiocarbamoyl chloride core and the nitrogen substituents.

Analysis of Molecular Conformation: A description of the spatial arrangement of the benzyl and phenyl rings relative to the thiocarbamoyl group.

Intermolecular Interactions: An examination of any hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the crystal packing.

Until such a study is published, this section remains an area for future research.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of computational investigations for molecules like N-Benzyl-N-phenyl-thiocarbamoyl chloride. It offers a balance between computational cost and accuracy, making it ideal for exploring electronic structure and reaction pathways. Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or 6-311G to optimize molecular geometries and calculate various properties. researchgate.netorientjchem.orgnih.govarabjchem.org

DFT is instrumental in analyzing the electronic landscape of this compound. Key aspects of this analysis include the optimization of the ground state geometry and the examination of the molecular orbitals and electrostatic potential.

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to predict reactive sites for both electrophilic and nucleophilic attacks. orientjchem.org For analogous S-benzyl compounds, MEP analysis reveals that negative potential regions (prone to electrophilic attack) are concentrated around electronegative atoms like sulfur and nitrogen. orientjchem.org Conversely, the thiocarbonyl carbon atom is part of an electron-deficient region, marking it as the primary site for nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity and the potential for intramolecular charge transfer. nih.govniscpr.res.in In related N-benzyl structures, a narrow frontier orbital gap has been shown to correlate with high chemical reactivity and the ability to bind effectively with other molecules. nih.gov

Table 1: Key Electronic Properties Investigated by DFT This table is illustrative and based on typical findings for related compounds.

| Property | Method of Analysis | Significance for this compound |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable three-dimensional structure, including bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | DFT Calculation | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity patterns. |

| HOMO-LUMO Energy Gap | DFT Calculation | Indicates chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov |

| Natural Bond Orbital (NBO) Analysis | DFT Calculation | Reveals details about charge distribution, hybridization, and intramolecular charge transfer interactions. nih.gov |

DFT is a powerful tool for mapping the intricate pathways of chemical reactions. For this compound, studies focus on its reactions with nucleophiles, which are central to its chemical utility.

The reaction mechanism is often complex and can be elucidated by computing the potential energy surface. For instance, the reaction for the formation of a related N-(carbomylcarbamothioyl)benzamide was shown via DFT to proceed through two distinct transition states and a highly unstable intermediate. researchgate.net Mechanistic studies of analogous N,N-dialkylcarbamoyl chlorides suggest that their solvolysis can proceed through an SN1-type mechanism, which involves the formation of a resonance-stabilized carbamoyl (B1232498) cation. nih.gov Furthermore, computational studies on the related benzylic Newman-Kwart rearrangement indicate a mechanism that involves a tight ion pair intermediate, consisting of a benzylic carbocation and the thiocarbamate moiety. kiku.dk This suggests that reactions involving the cleavage of the C-Cl bond in this compound could proceed through intermediates with significant carbocation character, stabilized by the adjacent nitrogen and benzyl (B1604629) groups.

A crucial aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. DFT is used to precisely locate and analyze the geometry and energy of these fleeting structures. researchgate.net

The process involves optimizing the transition state geometry and confirming its identity through frequency calculations. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net For the reactions of this compound, DFT would be used to model the transition state for the rate-determining step, such as the nucleophilic attack on the thiocarbonyl carbon or the heterolytic cleavage of the C-Cl bond. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that governs the reaction rate.

Table 2: Parameters for Transition State Characterization via DFT

| Parameter | Description | Importance |

|---|---|---|

| Geometry | The specific arrangement of atoms at the energy maximum. | Defines the steric and electronic requirements for the reaction to occur. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. | Determines the rate of the reaction; a lower barrier means a faster reaction. |

| Imaginary Frequency | A single negative (imaginary) frequency in the vibrational analysis. | Confirms that the calculated structure is a true first-order saddle point (a transition state). researchgate.net |

| Key Bond Distances | Distances of bonds that are breaking and forming in the transition state. | Provides a snapshot of the bond cleavage/formation process. |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. Using force fields or quantum mechanical methods, MD simulations can model the motion of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to:

Explore its conformational landscape, including the rotational dynamics around the N-C(S), N-phenyl, and N-benzyl bonds.

Study its behavior in different solvent environments, analyzing solvation shells and the influence of the solvent on reactivity. nih.gov

Simulate interactions with other molecules or surfaces, which is particularly relevant for understanding its role in more complex chemical systems.

Atomistic MD simulations have been effectively used to probe the effects of environmental factors on molecular assemblies and shape transitions in related systems. researchgate.net Similar approaches, using software like Gromacs, can explore the stability of molecular structures in explicit solvent environments. nih.gov

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural properties with its chemical reactivity. While no specific QSRR models for this compound are documented, the principles can be readily applied.

A QSRR study would involve synthesizing a series of derivatives with different substituents on the benzyl and phenyl rings. The reactivity of these compounds (e.g., rate constants for nucleophilic substitution) would be measured experimentally. Computational chemistry would then be used to calculate a set of molecular descriptors for each derivative, such as:

Electronic Descriptors: Hammett parameters, atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters.

Topological Descriptors: Descriptors based on the connectivity of the molecule.

A statistical model would then be developed to link these descriptors to the observed reactivity. Studies on related systems have already established principles that would underpin such a model; for example, the rearrangement of O-benzyl thiocarbamates is faster for substrates with electron-donating groups on the benzyl ring, as these groups help stabilize the carbocationic character of the transition state. kiku.dk

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes

The traditional synthesis of thiocarbamoyl chlorides often involves reagents like thiophosgene (B130339) or thionyl chloride, which are associated with significant environmental and safety concerns. A key area of future research is the development of greener, more sustainable synthetic pathways.

One promising approach is the exploration of alternative, less hazardous chlorinating agents and reaction media. For instance, the use of oxalyl chloride or phosphorus oxychloride in combination with a catalytic amount of a tertiary amine could provide a milder and more selective method for the chlorination of the corresponding N,N-disubstituted thioureas.

Furthermore, the principles of green chemistry encourage the use of alternative solvents. Research into the use of biodegradable solvents, such as glycerol (B35011) or ionic liquids, for the synthesis of thiocarbamoyl chlorides is a nascent but important field. researchgate.net One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, also represent a significant step towards a more sustainable process by reducing waste and improving efficiency. researchgate.netacs.org

A notable green method for the synthesis of related thiocarbamates involves a metal-free direct thiocarbamation of imidazopyridines using carbamoyl (B1232498) chloride and elemental sulfur, proceeding effectively under an air atmosphere without peroxide agents. researchgate.net Such innovative, environmentally benign strategies are crucial for the future of organic synthesis.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for Thiocarbamoyl Chlorides

| Feature | Traditional Routes | Potential Green Routes |

| Chlorinating Agent | Thiophosgene, Thionyl Chloride | Oxalyl Chloride, Phosphorus Oxychloride |

| Solvent | Chlorinated hydrocarbons | Glycerol, Ionic Liquids, Water |

| Process | Multi-step with purification | One-pot synthesis |

| Byproducts | Toxic and corrosive gases | Benign or recyclable byproducts |

| Atom Economy | Often low | High |

Exploration of Catalytic Transformations

The reactivity of the electrophilic carbon center in N-Benzyl-N-phenyl-thiocarbamoyl chloride makes it an ideal candidate for a variety of catalytic transformations. While its use in nucleophilic substitution reactions is well-established, the exploration of transition metal-catalyzed cross-coupling and functionalization reactions is a rapidly expanding frontier. researchgate.netrsc.org

Palladium-catalyzed reactions, for example, could enable the coupling of the thiocarbamoyl moiety with a wide range of organic partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). These reactions would provide direct and efficient routes to a diverse array of thioamides and related structures. The development of carbamoyl chlorides as synthons for various amide-containing molecules and heterocycles has been a subject of recent reviews, highlighting their participation in transition metal-catalyzed transformations. researchgate.netrsc.org

Furthermore, the application of N-heterocyclic carbene (NHC) catalysis in reactions involving thiocarbamoyl chlorides is a promising area. researchgate.net NHCs can act as powerful nucleophilic catalysts, activating the thiocarbamoyl chloride for subsequent reactions, potentially leading to novel annulation or cycloaddition products. The exploration of dual catalytic systems, combining a transition metal with an organocatalyst, could unlock unprecedented reactivity and selectivity.

Synthesis of Complex Architectures Incorporating the Thiocarbamoyl Moiety

The thiocarbamoyl group is a key structural motif in many biologically active compounds and functional materials. This compound serves as a valuable building block for the introduction of this moiety into more complex molecular scaffolds.

Future research will likely focus on the use of this reagent in the total synthesis of natural products and their analogues. The robust nature of the thiocarbamoyl group allows it to be carried through multiple synthetic steps, providing a handle for late-stage functionalization. Its application in the synthesis of heterocyclic compounds, such as benzothiazoles and other sulfur-containing ring systems, is of particular interest due to the prevalence of these motifs in medicinal chemistry.

The incorporation of the N-benzyl-N-phenylthiocarbamoyl moiety into peptide and peptidomimetic structures is another exciting avenue. nih.govnih.gov The unique electronic and steric properties of the thiocarbamoyl group can influence the conformational preferences and biological activity of peptides. This could lead to the development of novel therapeutic agents with enhanced stability and target affinity.

Interdisciplinary Approaches in Organic Synthesis

The future of organic synthesis lies in its integration with other scientific disciplines, such as medicinal chemistry, materials science, and chemical biology. This compound and its derivatives are well-positioned to play a significant role in these interdisciplinary endeavors.

In medicinal chemistry, the thiocarbamoyl moiety is a known pharmacophore with a wide range of biological activities. Systematic derivatization of the N-benzyl-N-phenyl scaffold and subsequent biological screening could lead to the discovery of new drug candidates for various diseases. For example, thiocarbamoyl derivatives have shown promise as antimicrobial and anticancer agents. researchgate.net

In materials science, the incorporation of the thiocarbonyl group into polymers or other macromolecules can impart unique optical, electronic, or self-assembly properties. The development of novel functional materials based on monomers derived from this compound is a largely unexplored but potentially fruitful area of research.

Q & A

Q. What structural modifications improve stability without compromising reactivity?

- Electron-Withdrawing Substituents : Adding para-NO₂ to the phenyl ring increases electrophilicity at C=S but may accelerate hydrolysis.

- Steric Shielding : Ortho-methyl groups on the benzyl ring reduce unwanted dimerization. Validate via DFT calculations (e.g., Gaussian 09) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.